molecular formula C17H18O3 B10757243 (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid

(2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid

Cat. No.: B10757243
M. Wt: 270.32 g/mol
InChI Key: CJMVTSLLWMPEKQ-INIZCTEOSA-N
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Description

(2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid: is an organic compound belonging to the class of phenoxyacetic acid derivatives. These compounds are characterized by the presence of an anisole group linked to an acetic acid or its derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid typically involves the reaction of 4-ethylphenol with 3-phenylpropanoic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the continuous addition of reactants, temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .

Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors. It is used in research to understand its effects on cellular processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid

InChI

InChI=1S/C17H18O3/c1-2-13-8-10-15(11-9-13)20-16(17(18)19)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,18,19)/t16-/m0/s1

InChI Key

CJMVTSLLWMPEKQ-INIZCTEOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)O[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)OC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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